molecular formula C23H22ClNO6S B11168885 (8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methyl-2-[(4-methylphenyl)sulfonylamino]propanoate

(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methyl-2-[(4-methylphenyl)sulfonylamino]propanoate

Cat. No.: B11168885
M. Wt: 475.9 g/mol
InChI Key: KEPYJFRHLZKHEW-UHFFFAOYSA-N
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Description

The compound (8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methyl-2-[(4-methylphenyl)sulfonylamino]propanoate is a complex organic molecule with potential applications in various scientific fields. This compound features a chromen backbone, a sulfonylamino group, and a propanoate ester, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methyl-2-[(4-methylphenyl)sulfonylamino]propanoate typically involves multiple steps, including the formation of the chromen backbone, chlorination, and the introduction of the sulfonylamino and propanoate groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and esterification reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methyl-2-[(4-methylphenyl)sulfonylamino]propanoate: undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the chloro and sulfonylamino sites.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methyl-2-[(4-methylphenyl)sulfonylamino]propanoate: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methyl-2-[(4-methylphenyl)sulfonylamino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H22ClNO6S

Molecular Weight

475.9 g/mol

IUPAC Name

(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methyl-2-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C23H22ClNO6S/c1-13-7-9-14(10-8-13)32(28,29)25-23(2,3)22(27)31-20-12-19-17(11-18(20)24)15-5-4-6-16(15)21(26)30-19/h7-12,25H,4-6H2,1-3H3

InChI Key

KEPYJFRHLZKHEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C(=O)OC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl

Origin of Product

United States

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